molecular formula C18H20N2O2S B276922 3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide

3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide

Cat. No. B276922
M. Wt: 328.4 g/mol
InChI Key: UZUXNJADYUJOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.

Mechanism Of Action

The mechanism of action of 3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide is not fully understood. However, studies have shown that this compound may act by inhibiting the activity of certain enzymes or proteins involved in various biological processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to have therapeutic potential in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide has various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects.

Advantages And Limitations For Lab Experiments

The advantages of using 3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide in lab experiments include its high purity and yield, its potential as a lead compound for drug discovery, and its ability to inhibit the activity of HDACs. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide. One direction is the further optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel derivatives of this compound with improved efficacy and safety. Additionally, the study of the mechanism of action of this compound and its potential applications in the treatment of various diseases will continue to be an area of active research.

Synthesis Methods

The synthesis of 3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide involves several steps. The first step involves the reaction of 1H-indole-3-carboxaldehyde with thioacetic acid to form 1-(1H-indol-3-yl)ethanethiol. The second step involves the reaction of 1-(1H-indol-3-yl)ethanethiol with 5-methyl-2-furaldehyde to form 3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In drug discovery, this compound has been used as a lead compound for the development of novel drugs with improved efficacy and safety. In biological research, this compound has been used as a tool compound to study the mechanism of action of various biological processes.

properties

Product Name

3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide

Molecular Formula

C18H20N2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

3-(1H-indol-3-ylmethylsulfanyl)-N-[(5-methylfuran-2-yl)methyl]propanamide

InChI

InChI=1S/C18H20N2O2S/c1-13-6-7-15(22-13)11-20-18(21)8-9-23-12-14-10-19-17-5-3-2-4-16(14)17/h2-7,10,19H,8-9,11-12H2,1H3,(H,20,21)

InChI Key

UZUXNJADYUJOTN-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)CNC(=O)CCSCC2=CNC3=CC=CC=C32

Canonical SMILES

CC1=CC=C(O1)CNC(=O)CCSCC2=CNC3=CC=CC=C32

Origin of Product

United States

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